3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol
Description
Properties
CAS No. |
675582-98-6 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-prop-2-ynoxyprop-2-en-1-ol |
InChI |
InChI=1S/C6H8O2/c1-2-5-8-6-3-4-7/h1,3,6-7H,4-5H2 |
InChI Key |
XMMATXITXQQTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC=CCO |
Origin of Product |
United States |
Preparation Methods
Potassium Carbonate in Polar Aprotic Solvents
Procedure :
- Allyl alcohol (1.0 equiv) and propargyl bromide (1.2 equiv) are combined in dimethylformamide (DMF) or acetone .
- Potassium carbonate (2.0–3.0 equiv) is added as a base.
- The mixture is refluxed at 60–80°C for 12–24 hours under inert conditions.
Key Observations :
- DMF enhances reaction efficiency due to its high polarity, facilitating alkoxide formation.
- Yields for analogous propargyl ethers range from 75–92% .
Example :
In a synthesis of 4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol (a structural analog), refluxing allyl alcohol with propargyl bromide and K₂CO₃ in DMF for 12 hours afforded a 78% yield .
Lithium Hydride in Tetrahydrofuran
Procedure :
- Allyl alcohol (1.0 equiv) is stirred with lithium hydride (LiH) (1.2 equiv) in tetrahydrofuran (THF) .
- Propargyl bromide (1.5 equiv) is added dropwise at room temperature.
- The reaction proceeds overnight, followed by aqueous workup.
Advantages :
- LiH acts as a strong, non-nucleophilic base, minimizing side reactions.
- Yields for phenolic propargyl ethers under these conditions exceed 90% .
Phase-Transfer Catalysis
For alcohols with moderate acidity (pKa ~15), phase-transfer catalysis (PTC) offers a practical alternative.
Procedure :
- Allyl alcohol and propargyl bromide are combined in a biphasic system (e.g., dichloromethane/water ).
- Sodium hydroxide (aqueous) and tetrabutylammonium bromide (TBAB) are added as the catalyst.
- The mixture is stirred vigorously at 25–40°C for 6–8 hours .
Efficiency :
- PTC avoids the need for anhydrous conditions, simplifying scale-up.
- Reported yields for aliphatic propargyl ethers reach 70–85% .
Alternative Synthetic Routes
Mitsunobu Reaction
While less common, the Mitsunobu reaction enables etherification of sterically hindered alcohols.
Procedure :
- Allyl alcohol , propargyl alcohol , diethyl azodicarboxylate (DEAD) , and triphenylphosphine (TPP) are combined in THF .
- The reaction proceeds at 0°C to room temperature for 4–6 hours .
Limitations :
- Higher cost of reagents (DEAD, TPP).
- Primarily suited for substrates where traditional Williamson synthesis fails.
Comparative Analysis of Methods
The table below summarizes key parameters for each method:
Experimental Considerations
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol involves its reactivity towards various chemical reagents. The alkyne and alkene groups can undergo addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
The compound is compared to structurally related molecules, focusing on molecular features, reactivity, and applications.
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Physical and Chemical Properties
Table 2: Comparative Properties
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